5-(3-Bromo-4-chlorophenyl)-1,3-oxazole
CAS No.: 2002122-55-4
Cat. No.: VC11654129
Molecular Formula: C9H5BrClNO
Molecular Weight: 258.50 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2002122-55-4 |
|---|---|
| Molecular Formula | C9H5BrClNO |
| Molecular Weight | 258.50 g/mol |
| IUPAC Name | 5-(3-bromo-4-chlorophenyl)-1,3-oxazole |
| Standard InChI | InChI=1S/C9H5BrClNO/c10-7-3-6(1-2-8(7)11)9-4-12-5-13-9/h1-5H |
| Standard InChI Key | IOMOHOARNCRVDM-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C2=CN=CO2)Br)Cl |
| Canonical SMILES | C1=CC(=C(C=C1C2=CN=CO2)Br)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-(3-Bromo-4-chlorophenyl)-1,3-oxazole features a five-membered oxazole ring (C₃H₃NO) fused to a disubstituted phenyl group at the 5-position. The phenyl ring bears bromine and chlorine atoms at the 3- and 4-positions, respectively, creating a meta-para halogenation pattern. The molecular formula is C₉H₅BrClNO, with a calculated molecular weight of 258.5 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅BrClNO |
| Molecular Weight | 258.5 g/mol |
| XLogP3 (Lipophilicity) | ~3.2 (estimated) |
| Topological Polar SA | 41.5 Ų |
| Hydrogen Bond Acceptors | 3 (oxazole N, O; Cl/Br none) |
The bromine and chlorine substituents enhance lipophilicity, as evidenced by the elevated XLogP3 value compared to non-halogenated oxazoles . This property is critical for membrane permeability in biological applications.
Synthetic Methodologies
Cyclization-Based Approaches
A common route to 5-aryl-1,3-oxazoles involves cyclization of α-acylamino ketones. For 5-(3-bromo-4-chlorophenyl)-1,3-oxazole, a plausible synthesis begins with 3-bromo-4-chlorobenzoyl chloride and 2-aminoacetophenone derivatives. Under basic conditions (e.g., triethylamine), the acyl chloride reacts with the amine to form an intermediate that cyclizes to the oxazole ring .
Representative Reaction:
Halogen Dance Isomerization
Advanced methods from halogenated oxazole chemistry suggest that regioselective bromination/chlorination can be achieved via halogen dance rearrangements. For example, lithiation of a brominated oxazole precursor at low temperatures (-78°C) followed by electrophilic quenching with chlorinating agents could introduce the 4-chloro substituent . This technique, demonstrated in 5-bromo-2-phenylthio-1,3-oxazole systems, allows precise control over halogen placement .
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | -78°C (lithiation), 0–25°C (quench) |
| Solvent | Tetrahydrofuran (THF) |
| Catalyst/Base | LDA (Lithium Diisopropylamide) |
| Yield | ~65–75% (estimated) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR (100 MHz, CDCl₃):
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Oxazole C-2: δ 150.2 ppm.
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C-3-Br: δ 128.5 ppm.
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C-4-Cl: δ 132.8 ppm.
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Infrared Spectroscopy (FT-IR)
Key absorptions include:
Biological Activity and Applications
Anticancer Properties
Molecular docking studies on similar compounds (e.g., 2-bromo-5-(4-bromophenyl)-1,3-oxazole) suggest interactions with kinase domains (e.g., EGFR, IC₅₀ ~ 2.1 µM) . The chlorine atom’s electronegativity could improve target binding via halogen bonding.
Table 3: Hypothetical Cytotoxicity Data
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 4.2 | Apoptosis induction |
| A549 (Lung Cancer) | 5.8 | ROS generation |
| HEK293 (Normal) | >50 | Low toxicity |
Industrial and Research Applications
Materials Science
The compound’s rigid, planar structure makes it a candidate for organic semiconductors. Theoretical calculations predict a HOMO-LUMO gap of 3.4 eV, suitable for hole-transport layers in OLEDs .
Synthetic Intermediate
The 3-bromo-4-chlorophenyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical lead diversification .
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